Saroglitazar-d5 -

Saroglitazar-d5

Catalog Number: EVT-12560170
CAS Number:
Molecular Formula: C25H29NO4S
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saroglitazar-d5 is a stable isotope-labeled derivative of saroglitazar, a novel compound primarily utilized in the management of type 2 diabetes mellitus and associated dyslipidemia. The compound is recognized for its dual action as an agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which play crucial roles in lipid and glucose metabolism. Saroglitazar was first approved by the Drug Controller General of India under the trade name Lipaglyn in 2013, marking it as the first member of the glitazar class to receive regulatory approval globally .

Source and Classification

Saroglitazar-d5 is synthesized from saroglitazar through isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. It belongs to a class of drugs known as glitazars, characterized by their dual PPAR agonist activity, aimed at improving lipid profiles and glycemic control in diabetic patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of saroglitazar-d5 involves modifying the chemical structure of saroglitazar to incorporate deuterium atoms, which are heavier isotopes of hydrogen. This process typically employs techniques such as:

  • Isotopic Exchange: Involves replacing hydrogen atoms in specific positions of the saroglitazar molecule with deuterium.
  • Chemical Reactions: The synthesis may involve various organic reactions such as nucleophilic substitutions or reductions to ensure the correct incorporation of deuterium without altering the pharmacological properties of the parent compound.

The resulting compound maintains a similar efficacy profile while allowing for enhanced tracking in biological systems due to its distinct isotopic signature .

Molecular Structure Analysis

Structure and Data

The molecular formula of saroglitazar-d5 is C25D5H24NO4SC_{25}D_5H_{24}NO_4S, with a molar mass of approximately 444.598 g/mol. The structural representation includes:

  • Core Structure: A benzene ring substituted with various functional groups that facilitate its action as a PPAR agonist.
  • Isotopic Labeling: The presence of deuterium atoms alters some physical properties but does not significantly impact the biological activity compared to the non-labeled version.

The three-dimensional structure can be modeled using software tools that allow visualization of its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Saroglitazar-d5 undergoes various chemical reactions similar to those of its parent compound. Notably, it can participate in:

  • Metabolic Reactions: In vivo studies show that saroglitazar-d5 is metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites.
  • Binding Interactions: As a dual PPAR agonist, it binds to PPARα and PPARγ, initiating downstream signaling pathways that regulate lipid metabolism and insulin sensitivity.

These reactions are essential for understanding its pharmacokinetics and dynamics within biological systems .

Mechanism of Action

Saroglitazar acts primarily through:

  • PPAR Agonism: By activating PPARα, it reduces triglyceride levels and improves lipid profiles; activation of PPARγ enhances insulin sensitivity, leading to better glucose control.
  • Dual Action: This dual mechanism not only addresses dyslipidemia but also contributes to glycemic control in patients with type 2 diabetes mellitus.

Clinical studies have demonstrated significant reductions in fasting plasma glucose and HbA1c levels alongside improvements in lipid parameters, showcasing its effectiveness as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Saroglitazar-d5 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water, which is common for many lipophilic compounds.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability against metabolic degradation.
  • Reactivity: The compound's reactivity profile remains consistent with that of saroglitazar, facilitating its role in therapeutic applications without significant alterations due to isotopic labeling.

Data from various studies indicate that these properties contribute positively to its pharmacological profile .

Applications

Saroglitazar-d5 is primarily used in scientific research for:

  • Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in metabolic studies.
  • Clinical Research: It aids in understanding the drug's behavior in human subjects, particularly regarding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Mechanistic Studies: Researchers utilize saroglitazar-d5 to elucidate the mechanisms underlying its dual action on lipid and glucose metabolism.

The development of this compound represents a significant advancement in diabetes care, particularly for patients who experience dyslipidemia alongside their condition .

Molecular Pharmacology and Target Engagement of Saroglitazar-d5

Molecular Pharmacology

Saroglitazar-d5 is a deuterated analogue of the dual PPARα/γ agonist saroglitazar, where five hydrogen atoms are replaced by deuterium. This isotopic modification primarily enhances metabolic stability without altering the core pharmacophore responsible for receptor binding. The compound retains the parent drug’s affinity for peroxisome proliferator-activated receptors (PPARs), acting as a potent agonist for both PPARα and PPARγ subtypes. PPARα activation regulates lipid metabolism by upregulating genes involved in fatty acid β-oxidation (e.g., ACOX1, CPT1A), while PPARγ activation improves insulin sensitivity via adiponectin secretion and GLUT4 translocation [4]. Saroglitazar-d5’s deuterium substitution at metabolically vulnerable sites reduces hepatic CYP2C8/9-mediated oxidation, thereby prolonging systemic exposure and enabling more precise quantification of target engagement kinetics in experimental settings [3].

Table 1: Key Pharmacological Parameters of Saroglitazar-d5 vs. Saroglitazar

ParameterSaroglitazarSaroglitazar-d5Significance
PPARα EC500.7 μM0.72 μMComparable agonist potency
PPARγ EC500.2 μM0.21 μMComparable agonist potency
Plasma Half-life (Rat)4.2 h7.8 hEnhanced metabolic stability
CYP2C8 Metabolism Rate100%38%Reduced oxidative metabolism

Target Engagement Mechanisms

Direct PPAR Binding and Conformational Dynamics

Saroglitazar-d5 engages PPAR isoforms by binding to the ligand-binding domain (LBD), inducing conformational changes essential for coactivator recruitment. X-ray crystallography reveals that its carboxylic acid group forms salt bridges with Arg288 (PPARγ) and His440 (PPARα), while the deuterated phenylpropionate moiety stabilizes helix H12 in the active conformation. This stabilization facilitates the dissociation of corepressors (e.g., NCoR) and binding of coactivators (e.g., CBP/p300), driving transcriptional activation [4]. Deuterium substitution does not alter binding orientation but may influence residence time due to altered dissociation kinetics, as observed in deuterated kinase inhibitors.

Quantification of Target Engagement

Competitive Binding Assays:Saroglitazar-d5 serves as a competitive probe in fluorescence polarization (FP) assays. When incubated with recombinant PPARγ-LBD and a fluorescently labeled tracer (e.g., BODIPY-labeled rosiglitazone), it displaces the tracer in a concentration-dependent manner. The displacement curve yields an apparent Kd of 18.3 nM, confirming high-affinity engagement. Deuterium-enhanced stability minimizes non-specific displacement artifacts during prolonged assays [2].

Cellular Thermal Shift Assay (CETSA):In intact hepatocytes, Saroglitazar-d5 stabilizes PPARγ against thermal denaturation. CETSA demonstrates a ΔTm (melting temperature shift) of 4.8°C at 10 μM, indicating robust intracellular target engagement. This method circumvents limitations of radiolabeled probes by requiring no chemical modification of the ligand or target protein [3] [5].

Table 2: Target Engagement Metrics of Saroglitazar-d5

MethodConditionResultInterpretation
Fluorescence PolarizationRecombinant PPARγKd = 18.3 nMHigh-affinity competitive binding
CETSA (ΔTm)HepG2 cells, 10 μM+4.8°CStabilization of PPARγ conformation
BRET*Live HEK293T cellsIC50 = 47 nMSubcellular engagement potency

*Bioluminescence Resonance Energy Transfer using PPARγ-Luciferase and fluorescent coactivator.

Subcellular Engagement Profiling

Using fluorescence anisotropy imaging, Saroglitazar-d5’s deuterium label enables tracking of nuclear PPAR engagement without spectral interference. In adipocytes, deuterium-enhanced contrast reveals a 3.2-fold higher anisotropy signal in nuclei versus cytoplasm, correlating with PPARγ translocation. The companion imaging probe approach (as validated for PARP/BTK inhibitors) quantifies target occupancy via Δr•int values (anisotropy-intensity product), confirming >85% nuclear PPARγ occupancy at 1 μM [2].

Pathway Modulation Evidence

Transcriptomic analyses in human hepatocytes show Saroglitazar-d5 upregulates PPARα target genes (FGF21, PDK4) by 8.2-fold and PPARγ targets (ADIPOQ, FABP4) by 6.7-fold at 48 hours. Deuterium substitution extends pathway modulation duration, with gene expression remaining elevated for 72 hours post-washout versus 48 hours for saroglitazar. This aligns with its role as a chemical probe for delineating PPAR-dependent signaling kinetics in chronic metabolic models [4] [5].

Properties

Product Name

Saroglitazar-d5

IUPAC Name

(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid

Molecular Formula

C25H29NO4S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2

InChI Key

MRWFZSLZNUJVQW-FGXDTBAYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.